molecular formula C10H4ClF4N B2943787 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline CAS No. 1065093-26-6

4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline

Cat. No.: B2943787
CAS No.: 1065093-26-6
M. Wt: 249.59
InChI Key: BWYYKCNVQKBBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline has a wide range of scientific research applications:

Safety and Hazards

The safety information available indicates that this compound may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Chemical Reactions Analysis

4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Major products formed from these reactions include derivatives with enhanced biological activities, such as antibacterial and antiviral properties .

Comparison with Similar Compounds

4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is unique due to its trifluoromethyl group, which enhances its biological activity and stability . Similar compounds include:

These compounds share the quinoline backbone but differ in their functional groups and specific applications, highlighting the versatility and importance of quinoline derivatives in various fields.

Properties

IUPAC Name

4-chloro-6-fluoro-8-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF4N/c11-8-1-2-16-9-6(8)3-5(12)4-7(9)10(13,14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYYKCNVQKBBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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